1-(4-fluorophenyl)-5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-carboxamide derivative featuring a 4-fluorophenyl group, a methyl substituent at the 5-position of the triazole ring, and a piperidin-4-yl group linked to a 5,6,7,8-tetrahydrocinnolin moiety. The 4-fluorophenyl group enhances metabolic stability and lipophilicity, while the tetrahydrocinnolin-piperidine moiety may confer selective binding to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN7O/c1-15-22(28-29-31(15)19-8-6-17(24)7-9-19)23(32)25-18-10-12-30(13-11-18)21-14-16-4-2-3-5-20(16)26-27-21/h6-9,14,18H,2-5,10-13H2,1H3,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNWLYRUSVCBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3CCN(CC3)C4=NN=C5CCCCC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorophenyl-Triazole-Carboxamide Motifs
Functional Group Analysis
- Fluorophenyl Groups : The 4-fluorophenyl group in the target compound is a common pharmacophore in kinase inhibitors (e.g., EGFR inhibitors), offering metabolic stability and π-π stacking interactions. In contrast, the 3-fluorophenyl analogue may exhibit altered binding due to steric and electronic differences.
- Piperidine-Tetrahydrocinnolin Moiety: This bicyclic system likely enhances rigidity and target affinity compared to simpler piperidine derivatives (e.g., N-(4-fluorobenzyl)-1-(piperidin-4-yl)methamine ). The tetrahydrocinnolin ring may mimic purine or pyridine scaffolds in ATP-binding pockets.
- Triazole-Carboxamide Linkage : The triazole ring provides metabolic resistance compared to pyrazole or imidazole analogues. Carboxamide groups in similar compounds (e.g., ) are critical for hydrogen bonding with catalytic lysine or aspartate residues in enzymes.
Pharmacokinetic and Physicochemical Properties
Research Findings and Hypothetical Implications
- Kinase Inhibition: The tetrahydrocinnolin-piperidine group may mimic the adenine ring of ATP, positioning the compound as a kinase inhibitor. Similar triazole-carboxamides (e.g., ) show activity against JAK2 and BRAF kinases.
- Neuropharmacology: Piperidine derivatives (e.g., ) often target serotonin or dopamine receptors. The tetrahydrocinnolin core could modulate affinity for CNS targets.
- Metabolic Stability : Fluorine substitution and triazole rings reduce CYP450-mediated metabolism, as seen in analogues like .
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (e.g., distinguishing 1,4- vs. 1,5-disubstitution) and substitution patterns on fluorophenyl/tetrahydrocinnoline moieties. Aromatic protons in the 6.5–8.5 ppm range and triazole C=O at ~160–165 ppm are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]⁺ for C₂₄H₂₆F N₇O: 472.2205) .
- HPLC-PDA : Monitor purity (>95%) using a C18 column (λ = 254 nm) with retention time consistency across batches .
Advanced: How can computational modeling optimize this compound’s target binding affinity?
Q. Methodological Answer :
Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., kinase domains or GPCRs). Focus on the triazole-carboxamide’s hydrogen-bonding potential with catalytic residues .
MD Simulations : Run 100 ns molecular dynamics (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots to identify flexible regions affecting binding .
QSAR Modeling : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on bioactivity using descriptors like logP, polar surface area, and electrostatic potential maps .
Q. Example Insight :
- The 4-fluorophenyl group may enhance metabolic stability via reduced CYP450 interactions compared to chlorinated analogs .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer :
Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:
Assay Conditions : Standardize ATP concentrations (e.g., 1 mM vs. 10 µM) and buffer pH (7.4 vs. 6.8) .
Cellular Context : Compare results across cell lines (e.g., HEK293 vs. HeLa) with controlled passage numbers and mycoplasma-free validation .
Off-Target Profiling : Use Eurofins’ CEREP panel to assess selectivity against 50+ receptors/enzymes. For example, tetrahydrocinnoline-piperidine moieties may exhibit σ-receptor off-target activity .
Advanced: What crystallographic strategies are recommended for structural elucidation?
Q. Methodological Answer :
Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα, λ = 0.71073 Å) at 100 K. Aim for completeness >99% and R(int) <5% .
Structure Solution : Employ SHELXT for direct methods (charge-flipping algorithm) and SHELXL for refinement. Anisotropic displacement parameters (ADPs) for non-H atoms and riding models for H-atoms .
Validation : Check using PLATON (e.g., ADPs, R-factor convergence). CIF files must include H-bonding tables (e.g., N–H···O interactions between triazole and tetrahydrocinnoline) .
Q. Example Data from Analog :
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| a, b, c (Å) | 6.5449, 26.1030, 14.3818 |
| β (°) | 100.604 |
| Final R1 | 0.045 |
Advanced: What in vitro assays best evaluate its pharmacokinetic and pharmacodynamic profiles?
Q. Methodological Answer :
Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid. For this compound, expect low solubility (<10 µg/mL) due to lipophilic tetrahydrocinnoline .
Microsomal Stability : Incubate with human liver microsomes (HLM) + NADPH. Monitor parent compound depletion via LC-MS/MS. T½ <30 min suggests CYP3A4/2D6 liability .
hERG Inhibition : Patch-clamp assays (IC₅₀ >10 µM required for cardiac safety) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
